Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8BrF3NO2. This compound is characterized by the presence of a trifluoromethyl group, a bromine atom, and an amino group attached to a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-amino-3-(trifluoromethyl)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is unique due to the combination of the trifluoromethyl group, bromine atom, and amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound notable for its complex structure, which includes a trifluoromethyl group and halogen substituents. This compound has garnered attention in biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The unique chemical properties imparted by the halogen atoms enhance its interaction with biological targets, making it a valuable candidate for drug development.
- Molecular Formula : C10H8BrF3N2O2
- Molecular Weight : Approximately 302.02 g/mol
- Structure : The presence of both bromine and trifluoromethyl groups contributes to the compound's lipophilicity and potential binding affinity to various biological targets.
The mechanism of action for this compound is multifaceted:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Binding to receptors can modulate signaling pathways, influencing cell proliferation and apoptosis.
- Antimicrobial Activity : It has been shown to disrupt bacterial cell wall synthesis and inhibit biofilm formation, particularly against Gram-positive bacteria.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 62.5 μM against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Biofilm Inhibition : The compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating effective dose ranges for inducing apoptosis .
- Mechanistic Insights : The trifluoromethyl group enhances metabolic stability, potentially increasing the bioavailability of the compound in vivo .
Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains:
- Results : The compound showed bactericidal activity with an MIC of 15.625 μM, significantly lower than traditional antibiotics like ciprofloxacin .
Study 2: Biofilm Disruption in Pseudomonas aeruginosa
A study focused on the ability of the compound to disrupt biofilms formed by Pseudomonas aeruginosa:
- Findings : The compound inhibited biofilm formation at concentrations as low as 31.108 μg/mL, demonstrating its potential as a therapeutic agent for chronic infections .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 2-amino-5-bromo-3-chlorobenzoate | Structure | Moderate antimicrobial activity |
Methyl 2-amino-5-bromo-3-fluorobenzoate | Structure | High potency against Gram-positive bacteria |
Methyl 2-amino-5-chloro-3-(trifluoromethyl)benzoate | Structure | Enhanced anticancer properties |
Properties
Molecular Formula |
C9H7BrF3NO2 |
---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(10)3-6(7(5)14)9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
PEDPLFMZPQBZNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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